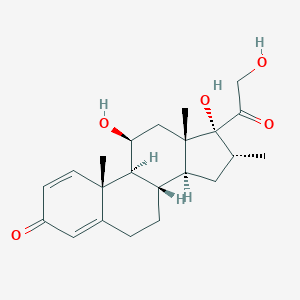
16α-Methylprednisolon
Übersicht
Beschreibung
16alpha-Methyl Prednisolone is a synthetic glucocorticoid, which is a type of corticosteroid. It is a derivative of prednisolone, characterized by the addition of a methyl group at the 16alpha position. This modification enhances its anti-inflammatory and immunosuppressive properties, making it a potent therapeutic agent for various inflammatory and autoimmune conditions .
Wissenschaftliche Forschungsanwendungen
16alpha-Methyl Prednisolone has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Widely used in the treatment of inflammatory and autoimmune diseases due to its potent anti-inflammatory and immunosuppressive properties.
Industry: Employed in the pharmaceutical industry for the development of new therapeutic agents and formulations
Wirkmechanismus
Target of Action
16alpha-Methyl Prednisolone, a synthetic glucocorticoid, primarily targets glucocorticoid receptors . These receptors play a crucial role in the regulation of various physiological processes, including immune response and inflammation .
Mode of Action
16alpha-Methyl Prednisolone acts as an agonist to the glucocorticoid receptor . Upon binding to these receptors, it regulates gene expression in a tissue-specific manner . This interaction leads to a wide array of physiological effects, including modulation of carbohydrate, protein, and lipid metabolism, and maintenance of fluid and electrolyte homeostasis . It also exerts anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects .
Biochemical Pathways
The biochemical pathways involved in the action of 16alpha-Methyl Prednisolone are complex. The compound is synthesized from diosgenin through a combination of chemistry and biotechnology . Once administered, it can be reversibly metabolized to prednisone, which is then further metabolized .
Result of Action
The action of 16alpha-Methyl Prednisolone results in a decrease in inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability . It is used to treat a variety of conditions, including adrenocortical insufficiency, inflammatory conditions, and some cancers .
Action Environment
The action of 16alpha-Methyl Prednisolone can be influenced by various environmental factors. For instance, altered organ function, changing biochemistry, and the use of a number of concomitant medicines can lead to differences in the drug’s action . Furthermore, the drug’s action is time- and dose-dependent, suggesting that the timing of administration can significantly impact its efficacy .
Biochemische Analyse
Biochemical Properties
16alpha-Methyl Prednisolone plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to glucocorticoid receptors, which are transcription factors that regulate the expression of specific genes. The interaction between 16alpha-Methyl Prednisolone and glucocorticoid receptors leads to the modulation of gene expression, resulting in anti-inflammatory and immunosuppressive effects. Additionally, 16alpha-Methyl Prednisolone interacts with enzymes such as cytochrome P450 3A4 (CYP3A4), which is involved in its metabolism .
Cellular Effects
16alpha-Methyl Prednisolone exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 16alpha-Methyl Prednisolone can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses . This inhibition leads to the suppression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, 16alpha-Methyl Prednisolone affects cellular metabolism by altering the expression of genes involved in glucose and lipid metabolism .
Molecular Mechanism
The molecular mechanism of 16alpha-Methyl Prednisolone involves its binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) in the DNA . This binding regulates the transcription of target genes, leading to the production of anti-inflammatory proteins and the suppression of pro-inflammatory genes. Furthermore, 16alpha-Methyl Prednisolone can inhibit the activity of enzymes such as phospholipase A2, reducing the production of inflammatory mediators like prostaglandins and leukotrienes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 16alpha-Methyl Prednisolone can change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term exposure to 16alpha-Methyl Prednisolone has been shown to cause changes in cellular function, including alterations in gene expression and protein synthesis . These changes can lead to both beneficial and adverse effects, depending on the duration and concentration of exposure.
Dosage Effects in Animal Models
The effects of 16alpha-Methyl Prednisolone vary with different dosages in animal models. At low doses, it exhibits anti-inflammatory and immunosuppressive effects without significant toxicity . At high doses, 16alpha-Methyl Prednisolone can cause adverse effects such as immunosuppression, increased susceptibility to infections, and metabolic disturbances . Threshold effects have been observed, where the beneficial effects plateau and adverse effects become more pronounced at higher doses.
Metabolic Pathways
16alpha-Methyl Prednisolone is involved in several metabolic pathways. It is primarily metabolized in the liver by enzymes such as CYP3A4, which converts it to inactive metabolites . The compound also undergoes reduction and hydroxylation reactions, leading to the formation of various metabolites. These metabolic pathways play a crucial role in determining the pharmacokinetics and pharmacodynamics of 16alpha-Methyl Prednisolone .
Transport and Distribution
The transport and distribution of 16alpha-Methyl Prednisolone within cells and tissues are mediated by specific transporters and binding proteins. For example, the compound can be transported across cell membranes by the P-glycoprotein (P-gp) transporter . Once inside the cell, 16alpha-Methyl Prednisolone can bind to glucocorticoid receptors and other intracellular proteins, influencing its localization and accumulation. The distribution of 16alpha-Methyl Prednisolone in tissues can vary, with higher concentrations observed in organs such as the liver, kidneys, and lungs .
Subcellular Localization
The subcellular localization of 16alpha-Methyl Prednisolone is primarily determined by its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound translocates to the nucleus, where it exerts its effects on gene expression . Additionally, 16alpha-Methyl Prednisolone can localize to other cellular compartments, such as the cytoplasm and mitochondria, depending on the presence of specific targeting signals and post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16alpha-Methyl Prednisolone typically involves the chemical modification of prednisoloneThe process often starts with prednisolone, which undergoes methylation using methylating agents under controlled conditions to yield 16alpha-Methyl Prednisolone .
Industrial Production Methods
In industrial settings, the production of 16alpha-Methyl Prednisolone involves large-scale chemical synthesis using advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control. The process is optimized to ensure high yield and purity of the final product, adhering to stringent pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
16alpha-Methyl Prednisolone undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents under controlled conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 16alpha-Methyl Prednisolone can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prednisolone: A glucocorticoid with similar anti-inflammatory properties but without the 16alpha-methyl modification.
Methylprednisolone: Another glucocorticoid with a similar structure but different pharmacokinetic properties.
Dexamethasone: A more potent glucocorticoid with a different structure and higher anti-inflammatory activity
Uniqueness
16alpha-Methyl Prednisolone is unique due to its specific structural modification, which enhances its anti-inflammatory and immunosuppressive effects compared to other glucocorticoids. This makes it particularly effective in treating severe inflammatory and autoimmune conditions .
Eigenschaften
IUPAC Name |
(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-17,19,23,25,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19-,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYLPFCKNQAAMB-PPUNREKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 16α-Methylprednisolone, specifically Flumethasone, affect milk production in dairy cows?
A1: Research suggests that the administration of Flumethasone, a synthetic glucocorticoid similar to 16α-Methylprednisolone, can have varying effects on milk production in dairy cows depending on the dosage and duration of treatment.
Q2: Are there any potential negative consequences of using Flumethasone to enhance milk production in dairy cows?
A: While Flumethasone at certain doses showed increased milk production, it's crucial to consider potential drawbacks. The study [] observed significantly shorter lactation periods in cows receiving 20 µg of Flumethasone daily compared to other groups. This suggests a potential negative impact on the cow's overall lactation cycle. Furthermore, the study primarily focused on production parameters, and further research is needed to understand the long-term health implications on the cows and the potential transfer of the drug into the milk.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


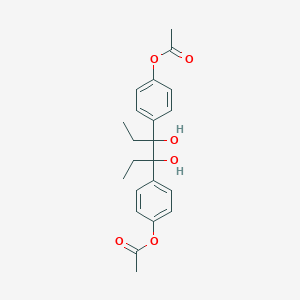
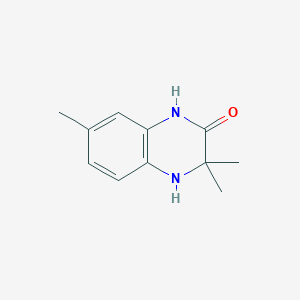
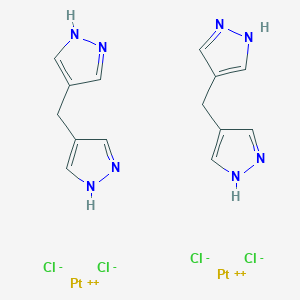
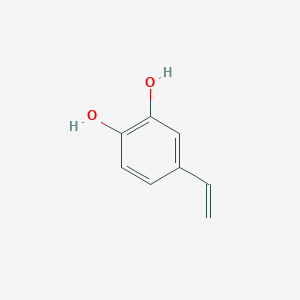
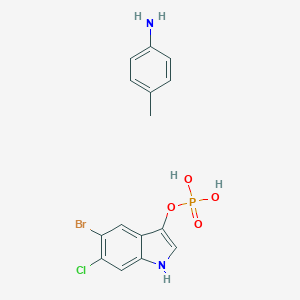


![1,3-Dimethyl-7-[4-(2-nitroimidazol-1-yl)butyl]purine-2,6-dione](/img/structure/B142549.png)
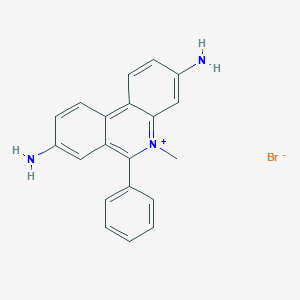
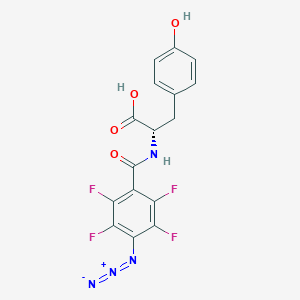
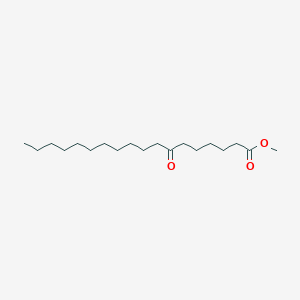
![2,8-Nonanediol, 4-ethenyl-4,8-dimethyl-1-(phenylmethoxy)-, [R-(R*,R*)]-(9CI)](/img/structure/B142560.png)
![N-[4-(trifluoromethyl)phenyl]guanidine](/img/structure/B142564.png)

